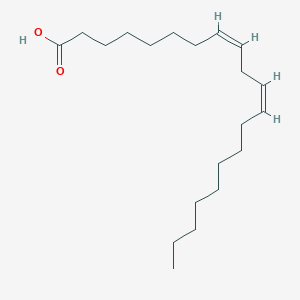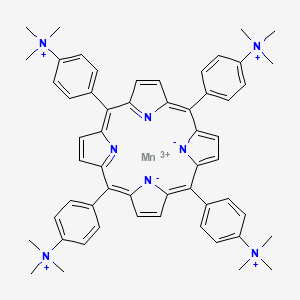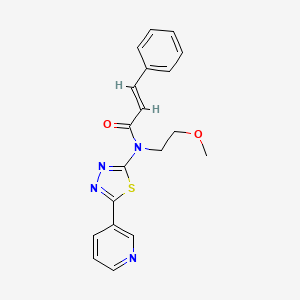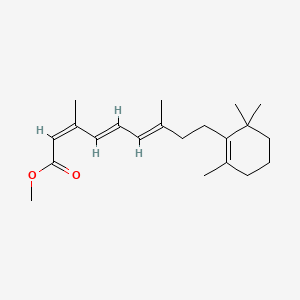
8Z,11Z-eicosadienoic acid
Vue d'ensemble
Description
(8Z, 11Z)-Icosadienoic acid, also known as (8Z, 11Z)-eicosadienoate or 20:2(omega-9), all-cis, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (8Z, 11Z)-Icosadienoic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral (8Z, 11Z)-Icosadienoic acid has been primarily detected in urine. Within the cell, (8Z, 11Z)-icosadienoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
(8Z,11Z)-icosadienoic acid is an icosadienoic acid in which the two double bonds have Z-geochemistry and are located at positions 8 and 11. It is a conjugate acid of an (8Z,11Z)-icosadienoate(1-).
Applications De Recherche Scientifique
Synthesis and Transformation
- 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a derivative of 8Z,11Z-eicosadienoic acid, has been synthesized and transformed into tritium-labelled arachidonic acid. This tritium-labelled arachidonic acid was used for the enzymatic synthesis of prostaglandins E2 and F2 alpha, highlighting its application in biochemical synthesis and research (Miagkova et al., 1987).
Enzymatic Studies and Lipoxygenase Activity
- 8Z,11Z-Eicosadienoic acid has been studied as a substrate for lipoxygenases from soybeans and reticulocytes. It was found to be the best substrate for the reticulocyte enzyme, which converted it to its corresponding hydroperoxy derivative, indicating its importance in enzymatic research (Kühn et al., 1991).
Metabolic Studies in Yeasts
- In metabolic studies, the yeast Dipodascopsis uninucleata was shown to convert fatty acids containing a 5Z,8Z-diene system, including 8Z,11Z-eicosadienoic acid, to various 3-hydroxy metabolites. This demonstrates its role in the study of fatty acid metabolism in yeast (Venter et al., 1997).
Oxidative Desaturation Studies
- Research on the oxidative desaturation of eicosadienoic acids, including 8Z,11Z-eicosadienoic acid, in rat liver microsomes has been conducted. This study is critical for understanding the enzymatic processes involved in fatty acid desaturation (Castuma et al., 1972).
Inhibition of Leukotriene Biosynthesis
- Analogs of 8Z,11Z-eicosadienoic acid have been synthesized and evaluated as inhibitors of leukotriene biosynthesis. This research contributes to the understanding of inflammatory processes and potential therapeutic applications (Cohen et al., 1984).
Propriétés
Nom du produit |
8Z,11Z-eicosadienoic acid |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(8Z,11Z)-icosa-8,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9-,13-12- |
Clé InChI |
XUJWOMMOEOHPFP-UTJQPWESSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCC=CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)
![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)
![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)


![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)
![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)


![(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B1238963.png)